molecular formula C7H11Cl2NS B017423 4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS No. 65386-28-9

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Cat. No.: B017423
CAS No.: 65386-28-9
M. Wt: 212.14 g/mol
InChI Key: CSTGNMKKUNFVGV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the fourth position and an isopropyl group at the second position of the thiazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride typically involves the chloromethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more robust and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of alternative catalysts that are less corrosive and more environmentally friendly, such as ionic liquids or surfactant micelles, may also be considered to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-isopropylthiazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include dechlorinated thiazoles or modified thiazole rings.

Scientific Research Applications

4-(Chloromethyl)-2-isopropylthiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: It can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of protein-ligand interactions.

    Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to modify proteins, nucleic acids, or other biomolecules, potentially altering their function or activity. The thiazole ring itself may also interact with biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)thiazole hydrochloride: Lacks the isopropyl group, making it less hydrophobic.

    2-Isopropylthiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    4-(Bromomethyl)-2-isopropylthiazole hydrochloride: Similar structure but with a bromomethyl group, which may exhibit different reactivity and selectivity.

Uniqueness

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is unique due to the combination of the chloromethyl and isopropyl groups. This combination provides a balance of reactivity and hydrophobicity, making it a versatile intermediate for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTGNMKKUNFVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595996
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65386-28-9
Record name 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
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4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Reactant of Route 6
4-(Chloromethyl)-2-isopropylthiazole hydrochloride

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